2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H4ClF3N4O2 |
|---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4ClF3N4O2/c10-5-1-4(9(11,12)13)2-14-7(5)17-15-3-6(16-17)8(18)19/h1-3H,(H,18,19) |
InChI Key |
LIMWTVHYVUHLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2N=CC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Amine
A critical precursor is 3-chloro-5-(trifluoromethyl)pyridin-2-amine, which serves as the starting material for coupling with triazole intermediates. The patented method for analogous pyridine derivatives involves:
-
Halogenation : Reacting 2-amino-5-(trifluoromethyl)pyridine with chlorine gas in dichloromethane at 0–5°C to introduce the chloro group at position 3.
-
Activation : Treating the intermediate with triethylamine or 4-dimethylaminopyridine (DMAP) to form a reactive salt, improving solubility for subsequent cyanide substitution.
-
Cyanation : Reacting the activated intermediate with hydrocyanic acid in a biphasic system (dichloromethane/water) at 0–80°C, achieving yields up to 85.7%.
Table 1: Reaction Conditions for Pyridine Intermediate Synthesis
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Halogenation | Cl₂, triethylamine | CH₂Cl₂ | 0–5°C | 92 |
| Cyanation | HCN, DMAP | CH₂Cl₂/H₂O | 0–80°C | 85.7 |
Triazole Ring Formation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is typically constructed via CuAAC, though regioselectivity must be controlled:
-
Azide Preparation : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by treatment with sodium azide.
-
Alkyne Component : Methyl propiolate serves as the alkyne source, providing the carboxylic acid group after hydrolysis.
-
Cyclization : Using Cu(I) catalysts (e.g., CuBr) in THF at 60°C, yielding the 1,4-disubstituted triazole regioisomer exclusively.
Table 2: Optimization of CuAAC Conditions
| Catalyst | Solvent | Temperature | Time (h) | Regioselectivity (1,4:1,5) |
|---|---|---|---|---|
| CuBr | THF | 60°C | 6 | >99:1 |
| CuI | DMF | 80°C | 4 | 95:5 |
Carboxylic Acid Functionalization
Ester Hydrolysis
The methyl ester of the triazole intermediate is hydrolyzed under basic conditions:
-
Reaction Conditions : Treating the ester with 2M NaOH in methanol/water (3:1) at reflux for 4 hours.
-
Workup : Acidification with HCl to pH 2–3 precipitates the carboxylic acid, which is purified via recrystallization from ethanol/water.
Table 3: Hydrolysis Efficiency Under Varied Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | MeOH/H₂O | Reflux | 4 | 89 |
| KOH | EtOH/H₂O | 80°C | 6 | 84 |
Industrial-Scale Considerations
Solvent Recycling and Waste Reduction
The patent CN106349159A emphasizes sustainable practices:
-
Solvent Recovery : Dichloromethane is distilled from reaction mixtures and reused, reducing costs by 30%.
-
Low-Toxicity Alternatives : Replacing acetonitrile with dichloromethane minimizes environmental impact.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Research has demonstrated that 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid exhibits significant biological activities:
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethyl enhances its potency against these microorganisms .
Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. It has demonstrated effectiveness against fungal strains such as Candida albicans and Penicillium chrysogenum, suggesting potential applications in treating fungal infections .
Agricultural Applications
The unique structure of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid makes it a candidate for agricultural applications as a pesticide or fungicide. Its ability to inhibit microbial growth can be leveraged to protect crops from pathogenic organisms. Research into its efficacy as a fungicide highlights its potential role in integrated pest management strategies .
Case Studies
Several studies provide insights into the applications of this compound:
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of various triazole derivatives, including 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics against resistant strains of bacteria . -
Fungicidal Activity Assessment :
Another research project tested the fungicidal properties of this compound in agricultural settings. The results showed significant reductions in fungal growth on treated crops compared to untreated controls, indicating its potential as a biofungicide .
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Differences and Trends
Substituent Effects on Bioactivity
- Trifluoromethyl (-CF₃) Position : The target compound’s -CF₃ group on the pyridine ring enhances lipid solubility and binding to hydrophobic enzyme pockets, similar to Fluopyram . In contrast, analogues with dual -CF₃ groups (e.g., C₁₁H₄ClF₆N₃O₂) exhibit higher electrophilicity but reduced solubility, limiting their direct use in formulations .
Toxicity and Regulatory Status
Key Findings and Implications
Agrochemical Potential: The target compound’s triazole-carboxylic acid moiety offers a balance between stability and biodegradability, making it superior to pyrazole-based analogues for sustainable fungicide development .
Pharmaceutical Relevance : Triazole derivatives (e.g., C₁₅H₁₁ClN₄O₂) demonstrate predicted kinase inhibition, suggesting unexplored therapeutic applications .
Synthetic Challenges : Dual -CF₃ substitutions increase reactivity but complicate purification, necessitating advanced techniques like LCMS-guided isolation .
Biological Activity
The compound 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHClFNO
- Molecular Weight : 247.6 g/mol
Structural Characteristics
The structure features a triazole ring, which is known for its role in various biological activities, and a pyridine moiety that contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several triazole derivatives against cancer cell lines such as HeLa (cervical cancer) and L1210 (murine leukemia). The results indicated that compounds containing the triazole ring exhibited lower IC values compared to standard chemotherapeutic agents like doxorubicin:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 2H-Triazole | HeLa | 9.6 |
| Doxorubicin | HeLa | 41 |
This suggests that the triazole moiety may enhance the cytotoxicity of these compounds .
The mechanism by which triazoles exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Research indicates that these compounds can interact with specific proteins involved in cell proliferation and survival pathways.
Inhibition of Enzymatic Activity
Triazole derivatives have also been studied for their ability to inhibit various enzymes associated with cancer progression. For example, some compounds have shown effectiveness as inhibitors of carbonic anhydrase (CA), an enzyme implicated in tumor growth.
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| 2H-Triazole | CA-III | 85 |
This inhibition can lead to reduced tumor growth and enhanced efficacy of existing anticancer therapies .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives are recognized for their antimicrobial activity. Studies have demonstrated that certain derivatives can inhibit bacterial growth effectively.
Case Study: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of triazoles revealed:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2H-Triazole | E. coli | 32 μg/mL |
| 2H-Triazole | S. aureus | 16 μg/mL |
These findings suggest that modifications in the chemical structure can enhance antimicrobial potency .
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Waste Disposal : Collect in sealed containers for incineration, adhering to hazardous waste regulations .
How can reaction yields be optimized during scale-up synthesis?
Q. Advanced
- Solvent Selection : Anhydrous DMF improves coupling efficiency but requires strict moisture control .
- Reagent Ratios : Use HOBt/TBTU in 1:1 molar ratios with NEt₃ (1.5–2 eq.) to minimize side reactions .
- Temperature Control : Maintain 0–5°C during coupling to suppress triazole ring decomposition .
What structural analogs are valuable for comparative studies?
Q. Advanced
- 3-Chloro-5-(trifluoromethyl)picolinic acid (TPA) : For metabolic stability comparisons .
- Pyrazole-4-carboxylic acid derivatives : To evaluate bioactivity trends (e.g., antimicrobial vs. anticancer effects) .
How does the compound interact with common enzymes in medicinal chemistry?
Q. Advanced
- NADH:ubiquinone oxidoreductase inhibition : The pyridine-triazole core may disrupt electron transport, akin to aryl piperazine derivatives .
- CYP450 interactions : The trifluoromethyl group reduces CYP3A4-mediated metabolism, enhancing half-life in pharmacokinetic studies .
What computational tools aid in predicting this compound's physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
